molecular formula C14H18N4O2 B2356811 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034572-71-7

8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B2356811
CAS RN: 2034572-71-7
M. Wt: 274.324
InChI Key: TWVSPDPEBIIUKI-UHFFFAOYSA-N
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Description

“8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . Pyrido[2,3-d]pyrimidin-7(8H)-ones are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are similar to nitrogen bases present in DNA and RNA .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones often starts from a preformed pyrimidine ring or a pyridine ring . The synthetic methods used for the synthesis of these compounds have been covered in various studies .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H18N4O2. The molecular weight is 274.324.


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidin-7(8H)-ones are diverse and depend on the specific substituents at various positions on the molecule .

Scientific Research Applications

Antiviral and Anticancer Properties

Compounds with the pyrrolo[2,3-d]pyrimidine structure have been evaluated for their antiviral properties against RNA and DNA viruses in cell cultures, demonstrating significant activity against RNA viruses. Some derivatives also showed substantial in vivo activity against specific virus infections, indicating their potential as biologically active agents (Bergstrom et al., 1984). Additionally, fused pyridine ring systems, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, have been synthesized and screened for in-vitro antitumor activity, revealing broad-spectrum antitumor activity against various cancer cell lines, highlighting their potential as antitumor agents (Rostom et al., 2009).

Corrosion Inhibition

Pyridopyrimidinone derivatives have been synthesized and characterized for their ability to inhibit the corrosion of carbon steel in acidic solutions. Their effectiveness as mixed-type corrosion inhibitors was confirmed through various electrochemical methods, showcasing their potential application in protecting industrial materials (Abdallah et al., 2018).

Antimicrobial Activity

New coumarin derivatives incorporating the pyrrolo[3,2-d]pyrimidine structure have been evaluated for their antimicrobial activity. These studies contribute to the ongoing search for novel antimicrobial agents capable of combating resistant strains of bacteria and fungi, highlighting the versatility of pyridopyrimidinone derivatives in pharmaceutical research (Al-Haiza et al., 2003).

Drug Discovery and Molecular Design

The structural motif of pyrido[2,3-d]pyrimidinones is actively explored in the drug discovery process for the design of new pharmacologically active molecules. For instance, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of inhibitors for certain enzymes, demonstrating the compound's relevance in the design of enzyme inhibitors with potential therapeutic applications (Miao et al., 2020).

Chemical Synthesis and Structural Analysis

Research into pyrido[2,3-d]pyrimidinones and their derivatives often focuses on their synthesis, exploring novel methods for creating these compounds and analyzing their structure through various spectroscopic techniques. This foundational work supports further exploration of their biological activities and potential applications (Komkov et al., 1994).

Mechanism of Action

Target of Action

The primary target of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is often associated with the development of cancer .

Mode of Action

This compound acts as an inhibitor of CDKs . By binding to these kinases, it prevents their activity, thereby disrupting the cell cycle. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on dysregulated CDK activity for survival .

Biochemical Pathways

The inhibition of CDKs affects multiple biochemical pathways. Key among these is the cell cycle regulation pathway . By inhibiting CDKs, the compound prevents the progression of the cell cycle from the G1 phase to the S phase, and from the G2 phase to mitosis . This can lead to cell cycle arrest and the induction of apoptosis .

Result of Action

The result of the compound’s action is the disruption of the cell cycle and the potential induction of apoptosis . This can lead to the death of cancer cells, thereby reducing tumor growth and potentially leading to tumor regression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could affect its metabolism and excretion, potentially impacting its efficacy. Additionally, factors such as pH and temperature could influence its stability and activity. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.

Future Directions

The future directions for research on “8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” and related compounds could involve further exploration of their potential as selective, effective, and safe anticancer agents .

properties

IUPAC Name

8-(2-methoxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-20-9-8-18-12(19)5-4-11-13(15-10-16-14(11)18)17-6-2-3-7-17/h4-5,10H,2-3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVSPDPEBIIUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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